![molecular formula C17H13N3O3S2 B2721554 N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-57-6](/img/structure/B2721554.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
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Overview
Description
The compound “N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzothiazole rings would contribute to the aromaticity and stability of the molecule .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. In a study by Bektaş et al. (2007), novel triazole derivatives, related structurally to benzothiazole compounds, were synthesized and found to possess good or moderate activities against various microorganisms. Although the specific compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine was not directly mentioned, the findings underscore the antimicrobial potential of benzothiazole-based compounds (Bektaş et al., 2007).
Enzyme Inhibition
Compounds structurally related to benzothiazoles have been investigated for their enzyme inhibitory activities. For example, research on fused heterocyclic compounds, including benzothiazole derivatives, highlighted their ability to inhibit eukaryotic DNA topoisomerase II, a crucial enzyme involved in DNA replication and cell cycle progression. These inhibitors could potentially serve as cancer therapeutics by targeting the replication machinery of rapidly dividing cancer cells (Pınar et al., 2004).
Neuroprotective Effects
The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides have shown that certain benzothiazole derivatives exhibit anticonvulsant and neuroprotective effects. These findings suggest the potential of benzothiazole-based compounds in the treatment of neurological disorders, providing a foundation for further research into the neuroprotective applications of such molecules (Hassan et al., 2012).
Antioxidant Properties
Aminothiazole-linked metal chelates, including those derived from benzothiazole compounds, have been synthesized and analyzed for their antioxidant activities. The study conducted by Noreen and Sumrra (2021) demonstrated that these compounds exhibit significant antioxidant properties, indicating their potential use in combating oxidative stress-related diseases (Noreen & Sumrra, 2021).
Mechanism of Action
The mechanism of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes and biochemical pathways. The specific targets and pathways affected can vary greatly depending on the exact structure of the compound .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is an important aspect of drug action. These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-2-21-9-3-4-10-14(5-9)24-16(18-10)20-17-19-11-6-12-13(23-8-22-12)7-15(11)25-17/h3-7H,2,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSQSWYPXPIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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